7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired 7-difluoromethyl derivative . When trifluoroacetic acid is used instead, 5-difluoromethyl derivatives are predominantly formed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction is less common but can be used to alter the oxidation state of the compound.
Substitution: This is a common reaction where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess–Martin periodinane and activated manganese (IV) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antiviral, antibacterial, and antifungal agent.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group is known to enhance the biological activity of the molecule by increasing its metabolic stability, lipophilicity, and binding affinity to receptors . This compound can inhibit the activity of certain enzymes, thereby disrupting essential biological pathways and leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Similar in structure but differs in the position of the difluoromethyl group.
Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Contains additional functional groups that may alter its biological activity.
Methyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-2-carboxylate: Another derivative with different substituents that can affect its properties.
Uniqueness
The uniqueness of 7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the difluoromethyl group enhances its metabolic stability and binding affinity, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C8H11F2N3 |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
7-(difluoromethyl)-3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H11F2N3/c1-5-4-12-13-6(7(9)10)2-3-11-8(5)13/h4,6-7,11H,2-3H2,1H3 |
InChI Key |
HYSSBEIJGUCKEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2NCCC(N2N=C1)C(F)F |
Origin of Product |
United States |
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